molecular formula C9H16N4 B13258453 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine

1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13258453
M. Wt: 180.25 g/mol
InChI Key: XNVPXCYFDMXCJM-UHFFFAOYSA-N
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Description

1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine is a triazole derivative featuring a bulky 1-methylcyclopentylmethyl substituent at the N1 position of the triazole ring. The 1,2,3-triazol-4-amine core is a privileged scaffold in medicinal and materials chemistry due to its hydrogen-bonding capacity, metabolic stability, and synthetic versatility. This compound’s unique substituent introduces steric and lipophilic effects, distinguishing it from analogs with aromatic or smaller aliphatic groups.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-[(1-methylcyclopentyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H16N4/c1-9(4-2-3-5-9)7-13-6-8(10)11-12-13/h6H,2-5,7,10H2,1H3

InChI Key

XNVPXCYFDMXCJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)CN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,3-Triazole Core

The 1,2,3-triazole ring can be synthesized via several well-established methods:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is a classical "click chemistry" approach where an organic azide reacts with a terminal alkyne to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield. Modifications allow for introduction of various substituents at N1 and C4 positions.

  • Three-Component Reactions : Recent advances (Frontiers in Chemistry, 2022) describe three-component reactions involving alkynes, trimethylsilyl azide (TMSN3), and other nucleophiles or electrophiles to build diverse 1,2,3-triazoles under mild conditions with good functional group tolerance.

  • Non-metal Mediated Routes : Some protocols avoid metal catalysts by employing aniline, aromatic ketones, and sulfonyl hydrazides to form 1,4-disubstituted 1,2,3-triazoles, which may be adapted for amino substitution at C4.

Amination at the 4-Position of the Triazole

  • The amino group at the 4-position is generally introduced via reduction of a nitro precursor or direct amination.

  • Reduction of 4-Nitro-1-substituted-1,2,3-triazoles : For example, 1-methyl-4-nitro-1H-1,2,3-triazole can be reduced using catalytic hydrogenation over palladium on carbon in methanol to yield 1-methyl-1H-1,2,3-triazol-4-amine with high yield (98%). This step can be adapted for 1-substituted analogs.

Detailed Preparation Methodology for 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine

Based on the synthesis of related triazole amines and alkylated derivatives, a plausible stepwise preparation is as follows:

Step Reaction Reagents/Conditions Outcome / Notes
1 Synthesis of 1H-1,2,3-triazol-4-amine core Starting from azide and alkyne precursors or nitro-triazole Formation of 1H-1,2,3-triazol-4-amine or 4-nitro derivative
2 Alkylation at N1 with (1-methylcyclopentyl)methyl halide Base (e.g., K2CO3), solvent (DMF or DMSO), moderate heat Selective N1 substitution to yield 1-[(1-methylcyclopentyl)methyl]-4-nitro-1H-1,2,3-triazole
3 Reduction of 4-nitro group to amine Pd/C catalyst, H2 atmosphere, methanol, room temperature Conversion to 1-[(1-methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine with high yield

Research Outcomes and Yields

  • The reduction of nitro-substituted triazoles to amino derivatives typically proceeds with yields exceeding 90% under catalytic hydrogenation conditions.

  • N-Alkylation reactions on triazoles have been reported to proceed with good regioselectivity and yields ranging from 70% to 90%, depending on the electrophile and reaction conditions.

  • Functional group tolerance is generally high in these synthetic methods, allowing for the presence of the cyclopentyl ring without side reactions.

Analytical and Characterization Data

Typical characterization methods for confirming the structure and purity of the compound include:

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Alkylation base Potassium carbonate or sodium hydride Ensures selective N1 alkylation
Alkylating agent (1-Methylcyclopentyl)methyl bromide or chloride Prepared separately or commercially available
Solvent DMF, DMSO, or acetonitrile Polar aprotic solvents preferred
Reduction catalyst 10% Pd on activated carbon Hydrogenation in methanol at room temperature
Reaction time 2-6 hours for reduction Monitored by TLC or HPLC
Yield Alkylation: 70-90%; Reduction: ~98% High overall efficiency

Chemical Reactions Analysis

1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes structural differences and their implications:

Compound Name Substituent at N1 Key Structural Features Molecular Weight Reference ID
1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine 1-Methylcyclopentylmethyl Bulky aliphatic, enhances lipophilicity Not reported Target
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h) Phenyl + CH2NMe2 Aromatic, polar dimethylamine group ~231.3
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1) 3,5-Bis(trifluoromethyl)phenyl Electron-withdrawing CF3 groups, high electronegativity ~310.2
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine 4-Fluorophenylmethyl Fluorine-induced polarity, moderate lipophilicity ~235.3
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine hydrochloride 4-(Trifluoromethyl)phenylmethyl + HCl Hydrochloride salt, improves solubility ~278.7 (free base)

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., CF3 in S1) polarize the triazole ring, altering reactivity and binding interactions .
Spectroscopic Data :
  • 1H-NMR :
    • 10h : Aromatic protons (δ 7.43–7.95 ppm), CH2NMe2 (δ 3.71 ppm), and NMe2 (δ 2.34 ppm).
    • Target Compound: Expected upfield shifts for cyclopentyl CH2 (δ 1.0–2.5 ppm) and absence of aromatic signals.
  • 13C-NMR :
    • 10h : Triazole carbons at δ 146.0 (NCH=C) and δ 120.4 (NCH=). Cyclopentyl carbons in the target compound would appear at δ 20–40 ppm.

Physicochemical Properties

  • Melting Points :
    • Analogs with rigid substituents (e.g., 1-(pyridin-3-yl) derivatives in ) exhibit higher melting points (104–118°C). The target compound’s flexible cyclopentyl group may lower its melting point due to reduced crystallinity.
  • Solubility : Hydrophobic substituents (e.g., tert-butyl in ) reduce water solubility, a trend expected for the target compound. Salt formation (e.g., ) could mitigate this.

Biological Activity

1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine is a triazole compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic implications based on recent studies and findings.

  • Molecular Formula : C9_9H16_{16}N4_4
  • Molecular Weight : 180.25 g/mol
  • CAS Number : 1502516-73-5

Synthesis

The synthesis of 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole structure. The methodology often includes cycloaddition reactions involving azides and alkynes, which are characteristic of triazole formation.

Anticancer Activity

Several studies have reported on the anticancer properties of triazole derivatives, including 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine:

  • In Vitro Studies : Research indicates that triazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown activity against breast (MCF-7), colon (SW480), and lung (A549) cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .

Antimicrobial Activity

Triazoles are also known for their antimicrobial properties. In one study, related triazole compounds demonstrated moderate antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported at levels indicating potential therapeutic use .

Case Study 1: Antitumor Activity

A specific derivative of the triazole class was tested for its ability to inhibit tumor growth in vivo. The compound was administered in a murine model, resulting in a significant reduction in tumor size compared to control groups. Flow cytometry analysis indicated that the compound induced G2/M phase arrest and apoptosis in treated cells .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of triazole derivatives against various bacterial strains. The results showed that certain derivatives had MIC values ranging from 125 to 250 µg/mL, suggesting a promising lead for further development into antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine can be influenced by structural modifications. For example:

  • Substituents at the Triazole Ring : Variations in substituents on the triazole ring can enhance or reduce biological potency.
  • Cyclopentyl Group Influence : The presence of the methylcyclopentyl group has been associated with improved lipophilicity and bioavailability, contributing to enhanced cellular uptake and activity.

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